2-(Benzyloxy)-5-ethylphenylboronic acid

Catalog No.
S12547643
CAS No.
M.F
C15H17BO3
M. Wt
256.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-ethylphenylboronic acid

Product Name

2-(Benzyloxy)-5-ethylphenylboronic acid

IUPAC Name

(5-ethyl-2-phenylmethoxyphenyl)boronic acid

Molecular Formula

C15H17BO3

Molecular Weight

256.11 g/mol

InChI

InChI=1S/C15H17BO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10,17-18H,2,11H2,1H3

InChI Key

HFVMQZWBXBULDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CC)OCC2=CC=CC=C2)(O)O

2-(Benzyloxy)-5-ethylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a benzyloxy and an ethyl group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features that facilitate specific

The chemical behavior of 2-(Benzyloxy)-5-ethylphenylboronic acid is primarily defined by its ability to participate in several key reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction is a hallmark of boronic acids, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound acts as a nucleophile, engaging in transmetalation with palladium catalysts.
  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or other derivatives, which can be useful in further synthetic applications.
  • Reduction: Reduction can convert the boronic acid group into other functional groups, such as alcohols, enhancing the compound's versatility.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, allowing for further diversification of the compound's structure.

Boronic acids, including 2-(Benzyloxy)-5-ethylphenylboronic acid, have demonstrated significant biological activities:

  • Anticancer Properties: Some boronic acids function as proteasome inhibitors, which can halt the progression of cancer cells by disrupting protein degradation pathways. This mechanism has been observed in various studies where such compounds led to cell cycle arrest and apoptosis in cancer cell lines .
  • Antibacterial Activity: Boronic acids have been shown to inhibit certain bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. This makes them potential candidates for developing new antibacterial agents .

The synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid typically involves several key steps:

  • Formation of Boronic Acid: The initial step often includes the reaction of a suitable phenolic precursor with boron reagents under basic conditions.
  • Substitution Reactions: The introduction of the benzyloxy and ethyl groups can be achieved through electrophilic aromatic substitution or other coupling methods such as the Suzuki-Miyaura reaction, utilizing appropriate aryl halides and catalysts .
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

2-(Benzyloxy)-5-ethylphenylboronic acid finds applications across various domains:

  • Organic Synthesis: It serves as a crucial reagent in cross-coupling reactions to synthesize complex organic molecules.
  • Medicinal Chemistry: Its biological activities make it a candidate for drug development, particularly in targeting cancer and bacterial infections.
  • Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties due to its unique structural characteristics.

Research into the interactions of 2-(Benzyloxy)-5-ethylphenylboronic acid with biological targets has revealed insights into its mechanism of action:

  • Proteasome Inhibition: Studies indicate that this compound can bind to active sites on proteasomes, disrupting their function and leading to increased apoptosis in cancer cells .
  • Enzyme Inhibition: Its ability to form reversible covalent bonds with serine residues in enzymes highlights its potential as an inhibitor against antibiotic-resistant bacteria .

Several compounds share structural similarities with 2-(Benzyloxy)-5-ethylphenylboronic acid. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
4-(Benzyloxy)-3-ethylphenylboronic acidSimilar boronic acid structureDifferent substitution pattern affecting reactivity
2-Benzyloxyphenylboronic acidContains a benzyloxy groupLacks ethyl substitution; different reactivity profile
4-Benzyloxy-2-methylphenylboronic acidMethyl substitution instead of ethylAlters sterics and electronic properties

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

256.1270746 g/mol

Monoisotopic Mass

256.1270746 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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